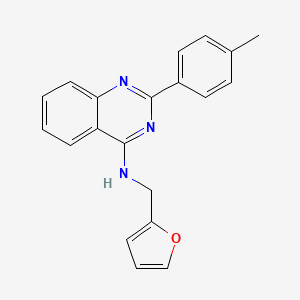

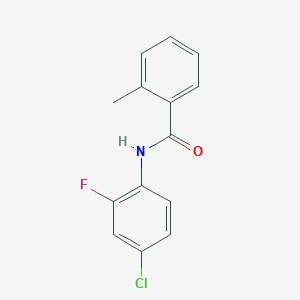

![molecular formula C10H9N5S B5800676 2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)

2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile involves multi-step chemical processes. A notable method for the synthesis of related tetrazole derivatives starts from p-aminobenzonitrile, which undergoes a series of reactions including protection, tetrazole formation, hydrolysis, chlorination, and amination. This method is highlighted for its efficiency in yielding biologically potent tetrazole derivatives with good yields (Rao, Gopal Rao, & Prasanna, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile has been studied using techniques such as X-ray diffraction, which reveals the orientation of the tetrazole ring and the benzonitrile moiety. For instance, a study by Xing and Qu (2008) on a similar compound shows the planar orientation of these components, providing insight into the molecular geometry essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving tetrazole derivatives can vary widely, depending on the functional groups present. These reactions are critical for the modification of the core structure to enhance biological activity or to attach the molecule to other pharmacophores. An example includes the synthesis and evaluation of radioligands based on tetrazole derivatives for PET imaging, demonstrating the versatility of these compounds in chemical synthesis and their potential applications in medical diagnostics (Shimoda et al., 2016).

Safety and Hazards

将来の方向性

Tetrazoles and their derivatives have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Their planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

作用機序

Target of Action

Compounds with similar structures have been reported to interact with various biological targets, suggesting that this compound may also interact with similar targets .

Mode of Action

Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, suggesting that this compound may also influence similar pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .

Result of Action

Based on the structural similarity to other compounds, it can be hypothesized that it may exert similar effects .

Action Environment

The action, efficacy, and stability of “2-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-15-10(12-13-14-15)16-7-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGHDMHFOAUONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)

![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)

![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)